

# PRT062607 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | PRT062607 Hydrochloride |           |
| Cat. No.:            | B560115                 | Get Quote |

CAS Number: 1370261-97-4 Synonyms: P505-15 Hydrochloride, PRT-2607 Hydrochloride, BIIB-057 Hydrochloride

This technical guide provides an in-depth overview of **PRT062607 Hydrochloride**, a potent and highly selective inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of Syk inhibition in various diseases, including inflammatory and autoimmune disorders, as well as certain B-cell malignancies.[1][2]

## **Core Compound Information**

**PRT062607 Hydrochloride** is an orally bioavailable small molecule that acts as an ATP-competitive inhibitor of Syk.[3] Its high selectivity and potency make it a valuable tool for studying Syk-mediated signaling pathways and a promising candidate for therapeutic development.

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 1370261-97-4 |           |
| Molecular Formula | C19H24CIN9O  |           |
| Molecular Weight  | 429.91 g/mol | [4]       |



# **Mechanism of Action and Signaling Pathway**

PRT062607 is a highly specific and potent inhibitor of Spleen Tyrosine Kinase (Syk), a key mediator of signal transduction downstream of various immune cell receptors, including the B-cell receptor (BCR) and Fc receptors.[1][2][5] In B-cells, antigen binding to the BCR leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) by Src family kinases like Lyn. This creates docking sites for Syk, which upon binding, becomes activated and autophosphorylated.[6] Activated Syk then initiates a cascade of downstream signaling events, including the activation of pathways involving ERK and AKT, ultimately leading to B-cell activation, proliferation, and differentiation.[6][7] PRT062607 exerts its inhibitory effect by competing with ATP for the binding site on Syk, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[3]



Click to download full resolution via product page

Diagram 1: PRT062607 Inhibition of the BCR-Syk Signaling Pathway.

# **Potency and Selectivity**

PRT062607 demonstrates high potency against Syk and significant selectivity over other kinases. This specificity minimizes off-target effects, making it a more desirable therapeutic candidate.



| Assay Type        | Target/Pathway                              | IC₅₀ Value      | Reference     |
|-------------------|---------------------------------------------|-----------------|---------------|
| Cell-Free Assay   | Syk                                         | 1 nM            | [6][8][9][10] |
| Human Whole Blood | FcɛRI-mediated<br>Basophil<br>Degranulation | 150 nM / 205 nM | [2][5][11]    |
| Human Whole Blood | BCR-mediated B-cell<br>Activation           | 280 nM / 324 nM | [2][5][11]    |
| Human Whole Blood | BCR-mediated B-cell<br>Signaling            | 270 nM          | [11]          |
| Cell-based Assay  | SYK-mediated pERK<br>Y204 Inhibition        | 660 nM          | [1]           |
| Kinase Panel      | Fgr                                         | 81 nM           | [12]          |
| Kinase Panel      | Lyn                                         | 192 nM          | [12]          |
| Kinase Panel      | cSRC                                        | 244 nM          | [12]          |
| Kinase Panel      | Lck                                         | 249 nM          | [12]          |
| Kinase Panel      | ZAP-70                                      | 1.05 nM         | [12]          |

## **Pharmacokinetics**

Clinical studies in healthy volunteers have shown that PRT062607 has a favorable pharmacokinetic profile following oral administration.[1][2][5] The compound was well-tolerated across a range of doses.[1][2]



| Parameter        | Description                                    | Value                                          |  |
|------------------|------------------------------------------------|------------------------------------------------|--|
| t <sub>1/2</sub> | Apparent terminal half-life                    | ~24 hours (pharmacodynamic half-life)[1][2][5] |  |
| C <sub>max</sub> | Maximum plasma concentration                   | Dose-dependent                                 |  |
| t <sub>max</sub> | Time to maximum  Not specified  concentration  |                                                |  |
| AUC              | Area under the plasma concentration-time curve | Dose-dependent                                 |  |

Note: Specific pharmacokinetic parameter values ( $C_{max}$ ,  $t_{max}$ , AUC) are dose-dependent and detailed tables can be found in the cited literature.[1]

# **Experimental Protocols**In Vitro B-Cell Activation Assay

This protocol outlines a method to assess the inhibitory effect of PRT062607 on B-cell activation in human whole blood.





Click to download full resolution via product page

Diagram 2: Workflow for an In Vitro B-Cell Activation Assay.



#### Methodology:

- Blood Collection: Obtain whole blood from healthy volunteers.
- Compound Treatment: Aliquot blood samples and pre-incubate with varying concentrations of PRT062607 Hydrochloride or a vehicle control (e.g., DMSO).
- Stimulation: Induce B-cell activation by adding an anti-IgD antibody. A Syk-independent stimulant like Phorbol 12-myristate 13-acetate (PMA) can be used as a specificity control.[1]
- Incubation: Incubate the samples overnight (approximately 16-18 hours).[1]
- Staining and Analysis: Stain the cells with a fluorescently labeled antibody against an
  activation marker, such as CD69. Analyze the samples using flow cytometry to quantify the
  percentage of activated B-cells.
- Data Interpretation: Plot the percentage of inhibition against the concentration of PRT062607 to determine the IC<sub>50</sub> value.

## **Intracellular Phospho-flow Cytometry**

This protocol is for measuring the phosphorylation status of downstream signaling proteins like ERK and AKT in response to Syk activation and inhibition.

#### Methodology:

- Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or use specific B-cell lines (e.g., Ramos cells).[12]
- Compound Treatment: Treat the cells with PRT062607 or vehicle for a specified period (e.g., 30 minutes).[6]
- Stimulation: Stimulate the cells with an appropriate agonist, such as anti-IgG and anti-IgM, for a short duration (e.g., 10 minutes).[6]
- Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membrane to allow antibodies to access intracellular proteins.



- Intracellular Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK (Y204), phospho-AKT (S473)).[7][12]
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the levels of protein phosphorylation.

### **Apoptosis Assay**

This protocol can be used to determine if inhibition of Syk by PRT062607 induces apoptosis in cancer cell lines.

#### Methodology:

- Cell Culture: Culture B-cell lymphoma cell lines (e.g., SU-DHL6) under standard conditions.
   [6]
- Compound Treatment: Treat the cells with various concentrations of PRT062607 for an extended period (e.g., 24-72 hours).[6]
- Apoptosis Detection: Use a commercially available apoptosis detection kit, such as one that measures active caspase-3 or uses Annexin V and a viability dye.[6]
- Analysis: Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

# **In Vivo Applications**

PRT062607 has demonstrated anti-inflammatory activity in rodent models of rheumatoid arthritis.[11] In oncology research, oral administration of PRT062607 has been shown to inhibit tumor growth in mouse xenograft models of non-Hodgkin lymphoma (NHL) and prevent BCR-mediated splenomegaly.[6][12] Furthermore, it has shown synergistic effects when combined with other chemotherapeutic agents like fludarabine in primary chronic lymphocytic leukemia (CLL) cells.[6]

### Conclusion

**PRT062607 Hydrochloride** is a well-characterized, potent, and selective Syk inhibitor. Its favorable preclinical and early clinical data suggest its potential as a therapeutic agent for a



range of immune-mediated diseases and B-cell malignancies. The information and protocols provided in this guide serve as a comprehensive resource for researchers investigating the role of Syk in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRT062607 Achieves Complete Inhibition of the Spleen Tyrosine Kinase at Tolerated Exposures Following Oral Dosing in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRT062607 (P505-15) HCl | 1370261-97-4 | VEC26197 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. The Selective Syk Inhibitor P505-15 (PRT062607) Inhibits B Cell Signaling and Function In Vitro and In Vivo and Augments the Activity of Fludarabine in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SYK Inhibition Potentiates the Effect of Chemotherapeutic Drugs on Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective SYK inhibitor P505-15 (PRT062607) inhibits B cell signaling and function in vitro and in vivo and augments the activity of fludarabine in chronic lymphocytic leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [PRT062607 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b560115#prt062607-hydrochloride-cas-number-1370261-97-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com